molecular formula C5H5N5 B13472339 5-(Azidomethyl)pyrimidine

5-(Azidomethyl)pyrimidine

Cat. No.: B13472339
M. Wt: 135.13 g/mol
InChI Key: NTRRTTYNGDRXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)pyrimidine is a compound that belongs to the class of azido-modified nucleosides. These compounds are significant in the field of synthetic chemistry due to their versatile applications in bioorthogonal labeling and functionalization. The azido group in this compound makes it a valuable building block for various chemical reactions, particularly in the synthesis of nucleic acid derivatives .

Preparation Methods

One common method is the activation of the 5’-hydroxyl group with methanesulfonyl chloride, followed by substitution with sodium azide . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

5-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry and reducing agents for azide reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)pyrimidine involves the formation of nitrogen-centered radicals (NCRs) from the azido group. These radicals can interact with various molecular targets, leading to the inhibition of enzymes like ribonucleotide reductases . This inhibition can disrupt DNA synthesis and repair, making the compound effective in cancer treatment.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

5-(azidomethyl)pyrimidine

InChI

InChI=1S/C5H5N5/c6-10-9-3-5-1-7-4-8-2-5/h1-2,4H,3H2

InChI Key

NTRRTTYNGDRXCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.